ligupurpuroside B

Overview

Description

Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .

Synthesis Analysis

The biosynthesis of this compound involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of this compound has been achieved heterologously in Escherichia coli .

Molecular Structure Analysis

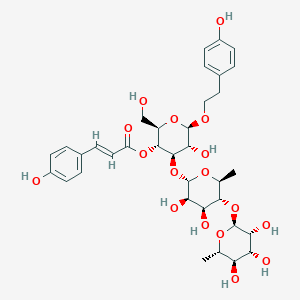

The molecular structure of this compound is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Trypsin Inhibition : Ligupurpuroside B has been shown to inhibit trypsin activity, which could be significant for understanding its pharmacokinetic behavior and designing new analogues with effective pharmacological properties. It interacts with trypsin through hydrogen bonds and hydrophobic interactions, causing conformational changes in the enzyme (Meti et al., 2018).

Lipase Binding and Inhibition : this compound forms a complex with lipase, inhibiting its activity. This interaction is mainly driven by hydrophobic forces. Such findings are useful for the design of drugs using lipase as a carrier and in food industries (Ying et al., 2018).

Quantification in Biological Fluids : A study developed a method for the sensitive and selective quantification of this compound in rat plasma, which is critical for analyzing its presence in various biological fluids (Chen et al., 2016).

Interaction with Bovine Serum Albumin (BSA) : Ligupurpuroside A, a related compound, has been studied for its interaction with BSA, indicating potential insights into the behavior of this compound in similar protein interactions (Shen et al., 2014).

Glycosyltransferases in Biosynthesis : The characterization of glycosyltransferases involved in the biosynthesis of this compound has been reported, which is significant for understanding its natural production and potential synthetic pathways (Yang et al., 2021).

Antioxidant Properties : this compound exhibits antioxidant activities, which contribute to the health benefits of Ku-Ding-Cha, the tea in which it is found (He et al., 2003).

Hypolipidemic Activity : The total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, have been studied for their hypolipidemic effect and mechanisms, revealing their potential in treating metabolic disorders (Yang et al., 2018).

Mechanism of Action

Target of Action

Ligupurpuroside B, a water-soluble polyphenolic compound, has been found to interact with lipase and trypsin . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% of total dietary fats . Trypsin is a serine protease involved in digestion, where it breaks down proteins in the stomach .

Mode of Action

This compound acts as a natural inhibitor of lipase and trypsin . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . Similarly, it enters the hydrophobic cavity of trypsin and is located near Trp215 and Tyr228 of trypsin . This binding interaction is strong and results in the quenching of the intrinsic fluorescence of both lipase and trypsin through a static quenching mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of lipase and trypsin activity This inhibition disrupts the normal function of these enzymes, affecting the digestion and absorption of dietary fats and proteins

Pharmacokinetics

It is known that the compound can inhibit trypsin activity, suggesting that it may affect the digestion and absorption of proteins

Result of Action

The inhibition of lipase and trypsin by this compound can lead to a decrease in the digestion and absorption of dietary fats and proteins . This could potentially have implications for weight management, as lipase is a key enzyme involved in fat metabolism .

Action Environment

The action of this compound is likely influenced by various environmental factors. It is known that this compound is a water-soluble compound, suggesting that its action may be influenced by the hydration status of the body .

Safety and Hazards

Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of this compound and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of this compound in various fields.

properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-CJEBOOSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which Ligupurpuroside B interacts with trypsin, and what are the downstream effects of this interaction?

A1: this compound inhibits trypsin activity through a static quenching mechanism, primarily by forming hydrogen bonds and hydrophobic interactions with the enzyme. [] This binding event alters the conformation of trypsin, potentially disrupting its catalytic activity. [] The binding is strong, as indicated by the binding constants (Ka) ranging from 1.5483 × 104 to 1.7841 × 104 L mol−1 at temperatures between 288 and 308 K. [] Molecular docking studies suggest that this compound inserts itself into the hydrophobic cavity of trypsin, particularly near the Trp215 and Tyr228 residues. []

Q2: What are the key structural features of this compound, and are there any notable spectroscopic characteristics?

A2: While the provided abstracts don't explicitly detail the molecular formula or weight of this compound, they do classify it as a water-soluble polyphenolic compound and a phenylethanoid glycoside. [, ] Research indicates that this compound exhibits antioxidant properties. [, ] It's worth noting that spectroscopic studies, particularly fluorescence quenching experiments, have been instrumental in investigating the interaction between this compound and trypsin. []

Q3: this compound demonstrates promising antioxidant activity. How does its activity compare to other well-known antioxidants, and what implications might this have for its potential applications?

A3: Studies have shown that this compound, along with its structural analogs Acteoside and Isoacteoside, exhibits antioxidant activities comparable to (-)-epicatechin gallate, a potent antioxidant found in green tea. [] These compounds effectively protect human Low-Density Lipoprotein (LDL) from oxidation induced by copper ions and peroxyl radicals. [] This finding suggests that this compound, like other potent antioxidants, might have potential applications in preventing oxidative stress-related diseases.

Q4: The research mentions the isolation of this compound from the leaves of Ligustrum robustum. What is the significance of identifying the glycosyltransferases involved in its biosynthesis?

A4: Researchers have successfully identified three glycosyltransferases—UGT85AF8, UGT79G7, and UGT79A19—that play crucial roles in the biosynthesis of this compound in Ligustrum robustum. [] Understanding the enzymes involved in the biosynthetic pathway of this compound paves the way for potentially engineering its production in larger quantities. This discovery could be significant for further research and potential commercial applications of this compound.

Q5: this compound is just one of several compounds isolated from Ligustrum robustum. How does its bioactivity, particularly its fatty acid synthase (FAS) inhibitory activity, compare to other isolated compounds?

A5: While this compound shows antioxidant properties, other compounds isolated from Ligustrum robustum leaves exhibit more potent FAS inhibitory activities. [] For example, (Z)-osmanthuside B6 demonstrates strong FAS inhibition comparable to the pharmaceutical drug Orlistat. [] Interestingly, this compound itself shows stronger ABTS radical scavenging activity compared to (Z)-osmanthuside B6 and other isolated compounds, highlighting its potential as an antioxidant. [] These findings underscore the diverse bioactive potential of compounds found within Ligustrum robustum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)